Pibenzimol HCl
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Overview
Description
A benzimidazole antifilarial agent; it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication; it also interferes with mitosis.
Scientific Research Applications
Oxidative Desulfurization of Model Diesel
Pibenzimol HCl exhibits catalytic activity in the oxidative desulfurization of model diesel. It is particularly effective in removing dibenzothiophene (DBT) from diesel, reaching a 99% removal rate at relatively low temperatures and short reaction times. The compound facilitates the oxidation reactivity of sulfur compounds, ranking in the order of DBT > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (BT) (Lü et al., 2014).
Pharmacology and Clinical Uses
Pibenzimol HCl has been reviewed for its pharmacology, research developments, and clinical uses in veterinary medicine, particularly for the treatment of congestive heart failure in dogs (Boyle & Leech, 2012). It is recommended for acute, hospital-based therapy for patients with congestive heart failure attributable to chronic valvular heart disease.
Adverse Cardiac Effects in Dogs
In a study, Pibenzimol HCl was found to have adverse cardiac functional and morphologic effects in dogs with asymptomatic mitral valve disease. The study suggests that further investigation is warranted in dogs with symptomatic mitral valve disease (Chetboul et al., 2007).
Anticancer Properties
Pibenzimol HCl demonstrated potential as an anti-cancer agent in hepatocellular carcinoma. It inhibited cell proliferation and migration in HCC cells, particularly in stem-like cells, and suppressed STAT3 activity, suggesting its potential as a novel therapeutic agent in advanced HCC treatment (Chen et al., 2015).
High-Performance Polyimide Adsorbents
Pibenzimol HCl was used in the preparation of polyimide/silica powders, which showed enhanced adsorption ability for heavy metal ions. These adsorbents demonstrated excellent thermal stability and recyclability, making them suitable for collecting heavy metal ions from wastewater in extreme environments (Huang et al., 2016).
properties
CAS RN |
32089-25-1 |
---|---|
Product Name |
Pibenzimol HCl |
Molecular Formula |
C25H25ClN6O |
Molecular Weight |
461 g/mol |
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |
InChI |
InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |
InChI Key |
UDJDXLXTHZQAAC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |
Other CAS RN |
23491-45-4 |
synonyms |
4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride Bisbenzimidazole Bisbenzimidazole Trihydrochloride Bisbenzimide Hoe 33258 Hoe-33258 Hoe33258 Hoechst 33258 NSC 322921 NSC-322921 NSC322921 Pibenzimol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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